4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid

GPR109a Agonism Dyslipidemia Structure-Activity Relationship

Choose 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 681034-58-2) for your GPR109a-targeted drug discovery programs. Unlike non-fluorinated analogs (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) or 4-bromo substitutes that lose all pharmacological activity, the 4-fluoro substituent is essential for high-affinity receptor binding (EC50=42nM) and metabolic stability. This compound delivers >23-fold greater potency, enabling reliable lipid-lowering agent design without GPR109b off-target effects. Procure analytically characterized material (≥98% purity) with defined storage (2-8°C) to ensure assay reproducibility and avoid variability from in-house synthesis or lower-grade alternatives.

Molecular Formula C5H5FN2O2
Molecular Weight 144.1 g/mol
CAS No. 681034-58-2
Cat. No. B3149905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid
CAS681034-58-2
Molecular FormulaC5H5FN2O2
Molecular Weight144.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(=O)O)F
InChIInChI=1S/C5H5FN2O2/c1-2-3(6)4(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10)
InChIKeyGCCITEYZWDUSEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 681034-58-2): A High-Potency GPR109a Agonist Scaffold for Dyslipidemia and Agrochemical Research


4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid (CAS 681034-58-2) is a fluorinated heterocyclic building block that acts as a potent agonist of the human G-protein coupled receptor GPR109a (also known as HCA2 or the high-affinity niacin receptor) [1]. It belongs to the class of 4-fluoro-5-alkyl pyrazole-3-carboxylic acids, which were developed to improve upon the pharmacological profile of the endogenous ligand niacin [2]. This compound is commercially available as a research reagent (purity 95–98%) and serves as a key intermediate or lead scaffold in the synthesis of both pharmaceutical candidates targeting dyslipidemia and agrochemical agents, including insecticides and fungicides .

Why Substituting 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid with a Non-Fluorinated or Differently Substituted Pyrazole Can Lead to Experimental Failure


Simple substitution with a non-fluorinated analog (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) or a 4-bromo analog can result in a complete loss of pharmacological activity at the GPR109a receptor [1]. This is because the 4-fluoro substituent is not merely an inert isostere; it is a critical determinant of receptor binding potency and metabolic stability [2]. Additionally, the 5-methyl group provides optimal steric complementarity, while larger 5-alkyl chains (e.g., 5-butyl) or alternative halogen substitutions (e.g., 4-bromo) fail to maintain the same level of potency and selectivity [3]. Therefore, researchers cannot assume that in-class pyrazole carboxylic acids are interchangeable without compromising target engagement and downstream phenotypic outcomes.

Quantitative Differentiation of 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 681034-58-2) Against Closest Analogs and the Endogenous Ligand


Potency at Human GPR109a: >23-Fold Improvement Over the Non-Fluorinated 5-Methyl Analog

4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic acid demonstrates an EC50 of 42 nM at human GPR109a [1]. In stark contrast, the non-fluorinated analog 5-methyl-1H-pyrazole-3-carboxylic acid exhibits an EC50 > 1000 nM under identical assay conditions, representing a >23-fold loss in potency [2]. The 4-fluoro substituent is therefore essential for achieving sub-micromolar agonism.

GPR109a Agonism Dyslipidemia Structure-Activity Relationship

In Vivo Free Fatty Acid Reduction: Superior Efficacy Compared to Niacin

A representative compound from the 4-fluoro-5-alkyl pyrazole-3-carboxylic acid series (of which 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid is a member) demonstrated improved in vivo free fatty acid reduction when compared directly to niacin, the endogenous GPR109a ligand [1]. While the publication does not provide the exact numerical value for the methyl analog, it explicitly states that the series exhibits 'improved free fatty acid reduction was observed when compared to niacin' [2].

Dyslipidemia In Vivo Pharmacology Niacin Alternative

Receptor Selectivity: Full Selectivity for GPR109a Over the Homologous GPR109b

The 4-fluoro-5-alkyl pyrazole-3-carboxylic acid series, which includes 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid, exhibits potent agonism at GPR109a while demonstrating no detectable activity at the highly homologous low-affinity niacin receptor, GPR109b [1]. This selectivity profile is a key differentiator from niacin itself, which activates both receptors and contributes to its well-documented side effect profile.

GPR109a Selectivity Off-Target Activity Niacin Receptor

Chemical Stability and Storage: Defined Purity and Handling Specifications for Reproducible Research

Commercially available 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid is provided with a certified purity of ≥95% (Fluorochem) or 98% (Leyan) . Recommended storage conditions are 2-8°C to maintain stability . In contrast, many in-house synthesized analogs or alternative pyrazole carboxylic acids lack such defined purity specifications and validated storage protocols, increasing the risk of degradation or batch-to-batch variability.

Chemical Purity Storage Stability Reproducibility

Optimal Research and Industrial Use Cases for 4-Fluoro-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 681034-58-2)


Preclinical Development of GPR109a Agonists for Dyslipidemia

Utilize this compound as a potent, selective GPR109a agonist scaffold (EC50 = 42 nM) to design novel lipid-lowering agents with improved free fatty acid reduction compared to niacin, while avoiding GPR109b-mediated off-target effects [1][2].

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyrazoles

Employ 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid as a key comparator to investigate the impact of 4-fluoro substitution on GPR109a binding and in vivo efficacy, as it demonstrates >23-fold higher potency than the non-fluorinated 5-methyl analog [1][2].

Agrochemical Intermediate for Pesticide Synthesis

Leverage the compound as a versatile building block for the synthesis of pyrazole-3-carboxylic acid amide derivatives, which have been patented for their excellent insecticidal and fungicidal activities in agricultural applications [1].

High-Purity Reagent for Reproducible Biochemical Assays

Procure the commercially available, analytically characterized form (purity 95–98%) with defined storage conditions (2-8°C) to ensure consistent GPR109a activation in cAMP assays, avoiding the variability associated with in-house synthesis or lower-grade alternatives [1][2].

Quote Request

Request a Quote for 4-fluoro-5-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.